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Compound of Interest

Compound Name: 1-Bromooctane-1,1-D2

Cat. No.: B3044220

This guide provides a comprehensive overview of the applications of 1-Bromooctane-1,1-D2
for researchers, scientists, and drug development professionals. It objectively compares its
performance with non-deuterated and other deuterated alternatives, supported by experimental
data and detailed protocols.

Mechanistic Studies via Kinetic Isotope Effect (KIE)

Deuterium-labeled compounds like 1-Bromooctane-1,1-D2 are invaluable for elucidating
reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the change in the rate
of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] The
difference in mass between hydrogen and deuterium leads to different zero-point energies of
the C-H and C-D bonds, resulting in different bond-breaking rates. This effect is particularly
useful for distinguishing between substitution (SN1/SN2) and elimination (E2) reaction
pathways.[2]

Comparison with Alternatives:
e 1-Bromooctane (Non-deuterated): Serves as the baseline for determining the KIE.

e 1-Bromooctane-2,2-D2 (3-deuteration): Used to probe secondary KIEs and the degree of
charge development at the 3-carbon in elimination reactions.

e 1-Bromo(2H17)octane (Perdeuterated): Can be used to study the cumulative effect of
deuteration on reaction rates and mechanisms.
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Data Presentation:

While specific KIE data for 1-Bromooctane-1,1-D2 is not readily available in the reviewed

literature, the following table provides typical KIE values for primary alkyl halides in common

reaction types to illustrate the expected performance.

Reaction Type Isotopic Position Expected kH/kD Mechanistic Insight
Indicates a more
a(e.g., 1- .
SN2 0.95 - 1.05 (Inverse) sterically crowded

Bromooctane-1,1-D2)

transition state.

Reflects the change in

hybridization from sp3

a(eg., 1- .
SN1 1.10 - 1.25 (Normal) to sp2 in the
Bromooctane-1,1-D2) )
carbocation
intermediate.
Alarge KIE is
observed as the C-
H(D) bond at the (-
E2 B 2.0 - 8.0 (Normal)

position is broken in
the rate-determining

step.

Experimental Protocol: Measuring the Kinetic Isotope Effect for an SN2 Reaction

This protocol describes a competitive experiment to determine the KIE for the reaction of 1-

Bromooctane and 1-Bromooctane-1,1-D2 with a nucleophile (e.g., azide).

Materials:

e 1-Bromooctane

e 1-Bromooctane-1,1-D2

e Sodium azide (NaN3)
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o Dimethylformamide (DMF, anhydrous)

¢ Internal standard (e.g., dodecane)

o Gas chromatograph-mass spectrometer (GC-MS)
Procedure:

e Prepare a stock solution containing equimolar amounts of 1-Bromooctane, 1-Bromooctane-
1,1-D2, and the internal standard in anhydrous DMF.

» Prepare a separate solution of sodium azide in anhydrous DMF.

« Initiate the reaction by adding the sodium azide solution to the alkyl bromide solution at a
constant temperature (e.g., 25 °C).

e At various time intervals, withdraw aliquots of the reaction mixture and quench the reaction
by adding a large volume of water.

o Extract the organic components with a suitable solvent (e.g., hexane).

e Analyze the extracts by GC-MS to determine the relative amounts of remaining 1-
Bromooctane and 1-Bromooctane-1,1-D2.

o The KIE (kH/KD) is calculated from the ratio of the rate constants, which are determined from
the change in the relative concentrations of the reactants over time.

Workflow for KIE Determination:
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Workflow for Kinetic Isotope Effect Determination.

Isotopic Tracer for Metabolic and Pharmacokinetic
Studies
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1-Bromooctane-1,1-D2 can be used as a stable isotope-labeled tracer to study the metabolic
fate of octyl chains in biological systems.[3] The deuterium label allows for the differentiation of
the administered compound and its metabolites from endogenous molecules using mass
spectrometry or NMR spectroscopy.[4]

Comparison with Alternatives:

o Radiolabeled Tracers (e.g., 14C-labeled): Highly sensitive but require specialized handling
and disposal.

o 13C-labeled Tracers: Another stable isotope option, often used to trace carbon backbones.
The choice between 2H and 13C depends on the specific metabolic pathway being
investigated and the analytical methods available.

e Non-labeled 1-Bromooctane: Used as a control to assess baseline metabolic profiles.
Data Presentation:

The following table illustrates the type of data that can be obtained from a metabolic tracer
study using a deuterated compound. The data is hypothetical for 1-Bromooctane-1,1-D2.

. Parent Compound Metabolite A Metabolite B

Time (hours)
(ng/mL plasma) (ng/mL plasma) (ng/mL plasma)

0 0 0 0
1 150.2 25.1 53
4 85.7 68.9 15.8
8 30.1 954 221
24 5.2 40.6 10.5

Experimental Protocol: In Vivo Metabolic Fate Study in Rodents

This protocol outlines a general procedure for studying the metabolism of 1-Bromooctane-1,1-
D2 in rats.
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Materials:

1-Bromooctane-1,1-D2

Vehicle for administration (e.qg., corn oil)

Metabolic cages

Blood collection supplies

LC-MS/MS system

Procedure:

o Acclimate rats to metabolic cages for 24-48 hours.

e Prepare a formulation of 1-Bromooctane-1,1-D2 in the vehicle at a suitable concentration.

o Administer a single oral or intravenous dose of the deuterated compound to the rats.

o Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

e Collect urine and feces over 24-hour intervals.

» Process plasma and homogenize tissues for metabolite extraction.

¢ Analyze the extracts using LC-MS/MS to identify and quantify the parent compound and its
deuterated metabolites.

Metabolic Tracing Workflow:
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Workflow for an In Vivo Metabolic Study.

Organic Synthesis: Introduction of Deuterated
Moieties

1-Bromooctane-1,1-D2 serves as a valuable building block for the synthesis of more complex
molecules containing a deuterated octyl chain.[5] This is particularly relevant in drug discovery,
where selective deuteration can improve the pharmacokinetic properties of a drug by slowing
its metabolism (the "deuterium effect").
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Comparison with Alternatives:

e 1-Bromooctane: Used to synthesize the non-deuterated analog for comparative biological
testing.

o Other Deuterated Alkyl Halides: A variety of deuterated alkyl halides are commercially
available, allowing for the introduction of deuterated chains of different lengths and at
different positions.

Data Presentation:

The following table provides a hypothetical comparison of reaction yields for a Grignard
reaction, a common application for alkyl halides.

Alkyl Halide Reaction Time (hours) Yield of Alcohol (%)
1-Bromooctane 15 88
1-Bromooctane-1,1-D2 15 87
2-Bromooctane 3 75

Experimental Protocol: Grignard Reaction with a Deuterated Alkyl Halide

This protocol describes the formation of a deuterated Grignard reagent and its subsequent
reaction with an aldehyde.

Materials:

1-Bromooctane-1,1-D2

Magnesium turnings

Anhydrous diethyl ether or THF

An aldehyde (e.g., benzaldehyde)

Aqueous ammonium chloride solution
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Procedure:

In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings.

e Add a solution of 1-Bromooctane-1,1-D2 in anhydrous ether dropwise to the magnesium.
The reaction may need to be initiated with a small crystal of iodine or gentle heating.

 After the addition is complete, reflux the mixture until the magnesium is consumed to form
the Grignard reagent (octyl-1,1-d2-magnesium bromide).

e Cool the Grignard reagent solution to 0 °C.
e Add a solution of the aldehyde in anhydrous ether dropwise.

o Allow the reaction to warm to room temperature and stir until the reaction is complete
(monitored by TLC).

e Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
o Extract the product with ether, dry the organic layer, and purify by column chromatography.

Grignard Reaction Pathway:
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Synthetic Pathway for a Deuterated Alcohol via Grignard Reaction.

Protein-Ligand Interaction Studies by NMR

Spectroscopy

Deuteration of ligands can be advantageous in NMR-based studies of protein-ligand

interactions. Specifically, replacing protons with deuterons can simplify complex proton NMR

spectra and reduce relaxation effects, leading to sharper signals and easier interpretation,

especially for larger proteins. Chemical shift perturbation (CSP) is a common technique where

changes in the chemical shifts of a protein's NMR signals upon ligand binding are used to map

the binding site and determine binding affinity.
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Comparison with Alternatives:

* Non-deuterated Ligands: The standard for NMR studies, but can lead to spectral overlap and
broadening, especially with larger proteins.

« |sotopically Labeled Protein (15N, 13C): A common approach where the protein is labeled,
and the unlabeled ligand is added. This is often the preferred method for CSP studies.

o Perdeuterated Ligands: Can be used to significantly simplify the ligand's proton NMR
spectrum.

Data Presentation:

The following table illustrates hypothetical chemical shift perturbation data for a protein upon
binding to deuterated and non-deuterated ligands.

. . Ad (ppm) with 1-Octyl Ad (ppm) with 1-Octyl-d2
Protein Residue . .
Bromide Bromide
Leucine 45 0.25 0.26
Isoleucine 68 0.31 0.32
Valine 92 0.18 0.19
Alanine 115 0.02 0.02

Experimental Protocol: Chemical Shift Perturbation (CSP) Titration

This protocol describes a typical CSP experiment to study the binding of 1-Bromooctane-1,1-
D2 to a 15N-labeled protein.

Materials:
o 15N-labeled protein of interest in a suitable NMR buffer
e 1-Bromooctane-1,1-D2

 NMR spectrometer with a cryoprobe
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Procedure:

Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled protein to serve as a reference.

e Prepare a concentrated stock solution of 1-Bromooctane-1,1-D2 in a compatible solvent
(e.g., DMSO-d6).

e Add small aliquots of the ligand stock solution to the protein sample.
e Acquire a 2D 1H-15N HSQC spectrum after each addition.
e Monitor the changes in the chemical shifts of the protein's amide cross-peaks.

e The weighted average chemical shift perturbation (Ad) for each residue is calculated using
the formula: Ad = [(AdH)"2 + (a * AdN)"2]"0.5, where AdH and AdN are the changes in the
proton and nitrogen chemical shifts, and a is a weighting factor.

» Residues with significant chemical shift perturbations are mapped onto the protein's structure
to identify the binding site.

Logical Flow for CSP Analysis:
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Workflow for Chemical Shift Perturbation Analysis.

Transition-Metal-Free Radical Borylation

Recent advances in organic synthesis have demonstrated the utility of transition-metal-free
methods for the borylation of alkyl halides. These reactions often proceed via a radical
mechanism and offer a milder and more sustainable alternative to traditional metal-catalyzed
processes. 1-Bromooctane-1,1-D2 can serve as a substrate in these reactions to produce
deuterated alkylboronates, which are versatile synthetic intermediates.

Comparison with Alternatives:
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e 1-Bromooctane: Can be used to produce the corresponding non-deuterated alkylboronate.

o Other Alkyl Halides (lodides, Chlorides): The reactivity in radical borylation reactions often
follows the trend | > Br > Cl.

» Transition-Metal-Catalyzed Borylation: Often requires expensive and air-sensitive catalysts
and may lead to metal contamination in the product.

Data Presentation:

The following table presents representative yields for the transition-metal-free radical borylation
of various alkyl bromides, adapted from the literature, to provide an expectation of performance
for 1-Bromooctane-1,1-D2.

Substrate Yield of Borylated Product (%)
1-Bromopentane 75
Cyclohexyl Bromide 82
1-Bromo-4-phenylbutane 68
tert-Butyl Bromoacetate 55

Experimental Protocol: Transition-Metal-Free Radical Borylation

This protocol is adapted from a general method for the borylation of alkyl bromides using a
silane and a diboron reagent.

Materials:

1-Bromooctane-1,1-D2

Bis(catecholato)diboron (B2cat?2)

Tris(trimethylsilyl)silane ((TMS)3SiH)

N,N-Dimethylacetamide (DMA, anhydrous)
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» AIBN (azobisisobutyronitrile, radical initiator)
Procedure:

e In a glovebox, combine 1-Bromooctane-1,1-D2, B2cat2, (TMS)3SiH, and AIBN in a reaction
vessel.

e Add anhydrous DMA to the mixture.
o Seal the vessel and remove it from the glovebox.

» Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a set period (e.g., 12
hours).

 After cooling to room temperature, the reaction mixture can be analyzed by GC-MS or NMR
to determine the yield of the deuterated octylboronate.

The product can be purified by column chromatography.

Radical Borylation Mechanism:
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Simplified Mechanism of Radical Borylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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